2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes. These compounds are known for their unique structural features and have gained significant attention in various fields of chemistry and medicinal research. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the physicochemical properties of the compound, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps, starting from readily available precursors. One common approach is the homolytic aromatic alkylation protocol, which allows for the introduction of the bicyclo[1.1.1]pentane core into the desired molecular framework . This method typically involves the use of metal-free conditions, making it an environmentally friendly and practical approach for large-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of fluoro-substituted bicyclo[1.1.1]pentanes can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of continuous flow reactors allows for the efficient handling of hazardous reagents and the precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as amines or thiols, into the molecular framework .
Scientific Research Applications
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the electronic properties of the compound, affecting its binding affinity to target proteins or enzymes. The compound can modulate the activity of these targets by altering their conformation or stability, leading to changes in their biological function .
Comparison with Similar Compounds
Similar Compounds
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the bicyclo[1.1.1]pentane core but has a different substituent at the 3-position.
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another similar compound with a methoxycarbonyl group instead of the fluorophenyl group.
Uniqueness
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly alter its physicochemical properties compared to other bicyclo[1.1.1]pentane derivatives. The fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design and development .
Properties
CAS No. |
2694728-17-9 |
---|---|
Molecular Formula |
C12H10F2O2 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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